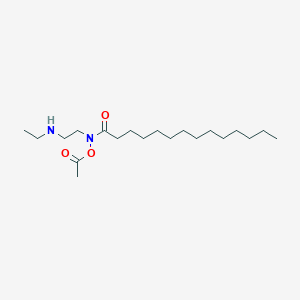

N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate

Description

Properties

CAS No. |

94139-09-0 |

|---|---|

Molecular Formula |

C20H40N2O3 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

[2-(ethylamino)ethyl-tetradecanoylamino] acetate |

InChI |

InChI=1S/C20H40N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-20(24)22(25-19(3)23)18-17-21-5-2/h21H,4-18H2,1-3H3 |

InChI Key |

DMPCVHZWDRNIHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N(CCNCC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate typically involves the following steps:

Formation of Myristamide: Myristic acid reacts with ethanolamine to form myristamide. This reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.

Introduction of Hydroxyethylaminoethyl Group: The myristamide is then reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide to introduce the hydroxyethylaminoethyl group.

Acetylation: Finally, the product is acetylated using acetic anhydride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethylaminoethyl group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.

Substitution: Halides, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

1. Drug Formulation Additive

N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate has been studied for its role as an additive in drug formulations. Its ability to enhance drug absorption rates through lipid membranes makes it a valuable component in pharmaceutical preparations. Preliminary studies indicate that it may improve the bioavailability of certain drugs, particularly those with poor solubility.

Case Study: Enhanced Drug Delivery

A study investigated the use of this compound in a formulation for a poorly soluble drug. Results showed a significant increase in absorption rates when the compound was included, demonstrating its effectiveness as a permeation enhancer.

Cosmetic Industry Applications

2. Emulsifier and Surfactant

The compound's amphiphilic nature allows it to function effectively as an emulsifier in cosmetic formulations. It helps stabilize emulsions, improving the texture and stability of creams and lotions.

Data Table: Comparison of Emulsifiers

| Emulsifier Name | Source | Effectiveness | Applications |

|---|---|---|---|

| This compound | Synthetic | High | Creams, lotions |

| Glyceryl Stearate | Natural | Medium | Lotions |

| Polysorbate 20 | Synthetic | High | Food, cosmetics |

Industrial Applications

3. Firefighting Agents

Recent assessments have identified this compound as a potential component in firefighting products due to its effectiveness in extinguishing hydrocarbon fires. Its inclusion can enhance the performance of fire suppression systems used in industrial settings .

Case Study: Fire Suppression Efficacy

In controlled experiments, formulations containing this compound demonstrated superior extinguishing capabilities compared to traditional agents, highlighting its potential for use in industrial fire services .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application across industries.

- Eye Irritation : Classified as an irritant (Category 2), causing serious eye irritation upon exposure.

- Skin Sensitization : Identified as a skin sensitizer based on local lymph node assay results .

- Acute Toxicity : Low toxicity observed with no systemic effects noted at high doses during repeated exposure studies.

Mechanism of Action

The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate involves its interaction with specific molecular targets and pathways. The hydroxyethylaminoethyl group allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Alkyl Chain Variations

- N-(2-(2-Hydroxyethylamino)ethyl)stearamide, acetic acid salt (CAS 57478-07-6): Features a stearamide (C18) chain, increasing hydrophobicity compared to the myristamide (C14) variant. Longer alkyl chains typically reduce aqueous solubility but enhance lipid membrane interactions .

- N,N-(Ethylenebis(iminoethylene))bispalmitamide monoacetate (CAS 93918-66-2): Contains two palmitamide (C16) chains, likely forming micellar structures more readily due to increased hydrophobic volume .

Substituent Modifications

- Octadecanamide, N,N'-[[(3-hydroxypropyl)imino]di-2,1-ethanediyl]bis-, monoacetate (CAS 84215-58-7): Replaces the hydroxyethyl group with a hydroxypropyl substituent. The extended hydroxypropyl chain may improve hydrogen-bonding capacity and alter solubility profiles .

Counterion Effects

The monoacetate counterion in these compounds enhances solubility in polar solvents compared to chloride or free-base forms. This is critical for applications requiring aqueous compatibility.

Data Table: Structural Comparison of Key Analogs

| Compound Name | CAS Number | Alkyl Chain Length | Substituent Type | Molecular Features |

|---|---|---|---|---|

| N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate | Not Provided | C14 | Hydroxyethylaminoethyl | Monoacetate salt |

| N-(2-(2-Hydroxyethylamino)ethyl)stearamide, acetic acid salt | 57478-07-6 | C18 | Hydroxyethylaminoethyl | Monoacetate salt |

| N,N-(Ethylenebis(iminoethylene))bispalmitamide monoacetate | 93918-66-2 | C16 (x2) | Ethylenebis(iminoethylene) | Bispalmitamide, monoacetate salt |

| Octadecanamide, N,N'-[[(3-hydroxypropyl)imino]di-2,1-ethanediyl]bis-, monoacetate | 84215-58-7 | C18 | 3-hydroxypropylimino | Monoacetate salt |

Research Findings and Implications

Physicochemical Properties

- Solubility: Shorter alkyl chains (e.g., C14 in the target compound) improve aqueous solubility compared to C16 or C18 analogs. The monoacetate counterion further enhances polar solvent compatibility .

- Thermal Stability : Longer alkyl chains (e.g., C18 stearamide) likely increase melting points due to stronger van der Waals interactions, as observed in analogous fatty amides .

Biological Activity

N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate is a compound that has garnered attention due to its unique structural properties and potential biological applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C_{20}H_{41}N_{3}O_{2}

- Molecular Weight : Approximately 356.5 g/mol

- Appearance : White to off-white solid

- Density : ~0.9 g/cm³

- Boiling Point : ~444.7°C at 760 mmHg

The compound features a myristamide backbone derived from myristic acid, along with a hydroxyethylamino group that enhances its hydrophilic properties, making it effective as a surfactant and emulsifier in various applications.

Synthesis

The synthesis of this compound involves several steps, typically starting with the reaction of myristic acid derivatives with hydroxyethylamine. This method allows for the production of high-purity compounds suitable for pharmaceutical and industrial applications.

Interaction with Biological Systems

Preliminary studies indicate that this compound interacts favorably with lipid membranes, which may enhance drug absorption rates when used as an additive in pharmaceutical formulations. The compound's amphiphilic nature (having both hydrophobic and hydrophilic characteristics) contributes to its effectiveness in biological systems, particularly in drug delivery applications.

Case Studies and Research Findings

-

Cell Membrane Interaction :

- Studies have shown that the compound can improve the permeability of cell membranes to various drugs, potentially increasing their efficacy.

- In vitro tests demonstrated enhanced cellular uptake of model drugs when formulated with this compound.

- Toxicity Assessments :

-

Comparative Analysis :

- A comparative study of similar compounds (e.g., N-[2-[(2-Hydroxyethyl)amino]ethyl]octadecanamide) highlighted that this compound exhibited superior emulsifying properties due to its balanced hydrophobic and hydrophilic characteristics.

Applications

This compound has several potential applications across various industries:

- Pharmaceuticals : As an excipient in drug formulations to enhance bioavailability.

- Cosmetics : Used as an emulsifier and stabilizer in creams and lotions.

- Food Industry : Potential use as a food additive due to its surfactant properties.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Cell Membrane Interaction | Enhanced drug permeability observed in vitro |

| Toxicity Assessments | Minimal irritation/sensitization; favorable safety profile noted |

| Comparative Analysis | Superior emulsifying properties compared to structurally similar compounds |

Q & A

Q. What are the standard protocols for synthesizing N-(2-((2-Hydroxyethyl)amino)ethyl)myristamide monoacetate in a laboratory setting?

- Methodological Answer : Synthesis typically involves a two-step process:

Amidation : React myristic acid with a hydroxyethylamine derivative (e.g., 2-((2-aminoethyl)amino)ethanol) using a coupling agent like chloroacetyl chloride under cold, anhydrous conditions. Monitor reaction progress via TLC .

Acetylation : Treat the intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Purify via column chromatography and verify purity (>98%) using HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of the acetyl group (δ ~2.1 ppm for CH₃) and hydroxyethylamine protons (δ ~3.4–3.6 ppm) .

- FT-IR : Identify amide C=O stretching (~1640–1680 cm⁻¹) and acetate ester (~1740 cm⁻¹) .

- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak at m/z 356.5 (C₁₈H₃₆N₂O₃ + H⁺) .

Q. What are the recommended storage conditions to ensure stability during experimental studies?

- Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester and amide bonds. Pre-dissolve in anhydrous DMSO for long-term aliquots .

Advanced Research Questions

Q. How can computational modeling predict interaction mechanisms with biological membranes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model lipid bilayer interactions, focusing on the compound’s amphiphilic structure (hydrophobic myristoyl tail vs. polar acetamide head).

- Docking Studies : Analyze binding affinity to membrane proteins (e.g., GPCRs) using AutoDock Vina, parameterizing the force field with DFT-calculated partial charges .

Q. What approaches resolve discrepancies between in vitro and in vivo pharmacological data?

- Methodological Answer :

- Bioavailability Optimization : Assess solubility limitations using shake-flask assays (logP ~3.5) and improve via formulation with cyclodextrins .

- Metabolite Profiling : Use LC-MS/MS to identify in vivo degradation products (e.g., hydrolyzed acetate or amide bonds) that reduce efficacy .

Q. What strategies optimize synthetic yield while maintaining enantiomeric purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.